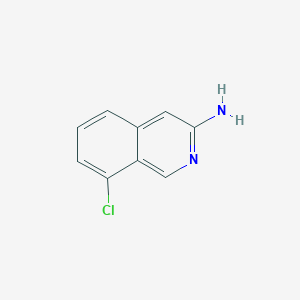

8-Chloroisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUVRFOIKEXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697486 | |

| Record name | 8-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184843-26-2 | |

| Record name | 8-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroisoquinolin-3-amine: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 8-Chloroisoquinolin-3-amine, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structure, a viable synthetic pathway, and its functional role as a strategic building block in the synthesis of complex bioactive molecules.

Introduction and Strategic Importance

This compound belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] The strategic placement of a chlorine atom at the 8-position and an amine group at the 3-position imparts a unique reactivity profile to the molecule. The amino group serves as a versatile nucleophilic handle for derivatization, while the chlorine atom offers a site for cross-coupling reactions or nucleophilic aromatic substitution, making this compound a valuable intermediate for constructing diverse chemical libraries.[2][3] Its utility is particularly noted in the development of kinase inhibitors, where the isoquinoline core can effectively mimic the hinge-binding region of ATP.[4][5][6]

Chemical Structure and Physicochemical Properties

The foundational identity and key properties of this compound are summarized below. It is important to note that while the compound is commercially available for research purposes, extensive experimental data on its physical properties are not widely published in peer-reviewed literature.

Caption: Figure 1. Chemical Structure of this compound

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1184843-26-2 | [7] |

| Molecular Formula | C₉H₇ClN₂ | [7] |

| Molecular Weight | 178.62 g/mol | [7] |

| Appearance | Data Not Available | N/A |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

| Solubility | Data Not Available | N/A |

Synthesis and Mechanistic Considerations

The proposed two-step synthesis starts from the commercially available 8-chloroisoquinoline. The key is to control the regioselectivity of nitration. Subsequently, the nitro group is reduced to the desired amine.

Caption: Figure 2. Proposed synthetic workflow for this compound.

Representative Experimental Protocol:

Step 1: Nitration of 8-Chloroisoquinoline

-

Rationale: The introduction of a nitro group is a classic electrophilic aromatic substitution. The directing effects of the chlorine atom and the heterocyclic nitrogen will influence the position of the incoming nitro group. While multiple isomers may form, chromatographic separation can isolate the desired precursor.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 8-chloroisoquinoline (1.0 eq).

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter the crude product, wash with water, and dry. Purify by column chromatography to isolate the desired nitro-isomer.

-

Step 2: Reduction of 8-Chloro-nitroisoquinoline to this compound

-

Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Methods like catalytic hydrogenation or the use of dissolving metals are effective. The use of zinc dust in acetic acid is a mild and efficient laboratory-scale method, analogous to the published synthesis of 8-amino-7-chloroisoquinoline.[8]

-

Procedure:

-

Suspend the purified 8-chloro-nitroisoquinoline intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add acetic acid, followed by the portion-wise addition of zinc dust (3.0-5.0 eq).

-

Heat the reaction mixture gently on a steam bath for a short period (e.g., 5-15 minutes), monitoring completion by TLC.[8]

-

Cool the mixture and filter to remove excess zinc.

-

Make the filtrate alkaline with an aqueous base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as ethyl acetate.[8]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization (Expected Profile)

As experimental spectra for this compound are not available in the cited public literature, this section outlines the expected characteristics based on the analysis of its structure and data from analogous compounds like 8-aminoquinoline and 8-chloroquinoline.[9][10][11]

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Several distinct signals are expected in the aromatic region (approx. δ 7.0-9.0 ppm). The protons on the pyridine ring (H1 and H4) will likely appear as singlets or narrow doublets. The protons on the benzene ring (H5, H6, H7) will show characteristic doublet and triplet splitting patterns.

-

Amine Protons (NH₂): A broad singlet is anticipated, typically in the δ 4.0-6.0 ppm range. Its chemical shift can be variable and the peak may exchange upon addition of D₂O.

-

-

¹³C NMR Spectroscopy:

-

Nine distinct signals are expected for the carbon atoms of the isoquinoline core.

-

The carbon bearing the chlorine atom (C8) will be shifted downfield.

-

The carbon attached to the amino group (C3) will also show a characteristic chemical shift.

-

Other aromatic carbons will appear in the typical δ 110-150 ppm range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 178.6.

-

A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring system.

-

C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹, indicating the carbon-chlorine bond.

-

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound dictates its reactivity and utility as a synthetic intermediate.

Caption: Figure 3. Relationship between functional groups and synthetic applications.

-

Reactions at the Amino Group: The primary amine at the 3-position is nucleophilic and can readily undergo acylation to form amides, react with isocyanates to form ureas, or participate in reductive amination and other standard amine chemistries. This site is crucial for extending the molecule and introducing pharmacophores that can interact with biological targets.[4]

-

Reactions at the Chloro Group: The chlorine atom at the 8-position makes this carbon atom susceptible to transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines) are powerful methods to introduce new aryl or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

-

Application as a Kinase Inhibitor Scaffold: The primary application for this and related aminoisoquinolines is in the synthesis of protein kinase inhibitors.[5][6] The nitrogen at position 2 and the exocyclic amino group at position 3 can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. The rest of the scaffold serves as a rigid core from which vectors at the 8-position (via the chloro group) and other positions can be explored to achieve potency and selectivity against specific kinases implicated in diseases like cancer.[4][12][13]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care by trained personnel in a laboratory setting.

-

GHS Hazard Classification:

-

Pictograms: Skull and Crossbones

-

Signal Word: Danger

-

Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Precautionary Statements:

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Prevent contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloro-substituted ring, provides chemists with two orthogonal points for molecular elaboration. While detailed characterization data remains sparse in public literature, its value is evident from the widespread use of the aminoisoquinoline scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Proper handling and an understanding of its chemical reactivity are paramount for its effective and safe utilization in research and development.

References

- Supporting Information for publications detailing NMR of related quinoline structures.

- Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β-lactams. [No specific journal provided in search result].

- Safety Data Sheet - Cayman Chemical. (2023-01-17).

- Safety Data Sheet - Sigma-Aldrich. (2024-09-06).

-

Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]

-

8-Chloroisoquinoline. Chem-Impex. [Link]

- US Patent US2700040A - Aminoalkylaminoisoquinolines.

-

Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. LookChem. [Link]

-

Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. ResearchGate. [Link]

- Safety Data Sheet - Fisher Scientific. (2010-06-22).

- Safety Data Sheet - Angene Chemical. (2021-05-01).

- CN103709100A - Preparation method of 8-chloroquinolone derivative.

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. (2021-01-18). [Link]

- US Patent US4617395A - Preparation of quinolines.

-

Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells. PubMed. (2009-03-01). [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [No specific journal provided in search result]. (2025-08-06).

-

6-Chloroisoquinolin-3-amine. PubChem - NIH. [Link]

- PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [No specific journal provided in search result]. (2025-07-18).

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. (2025-08-06). [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [No specific journal provided in search result]. (Provides examples of NMR spectra for aminoquinolines).

-

Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. PubMed. (2023-11-09). [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

1H-NMR spectra of HQ and PHQ. ResearchGate. [Link]

-

1H proton nmr spectrum of methylamine. docbrown.info. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 1374651-87-2,3-chloroisoquinolin-7-aMine | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1184843-26-2|this compound|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Chloroisoquinolin-3-amine in Cancer Cells

This guide provides a comprehensive framework for elucidating the anticancer mechanism of action of this compound. Given the limited direct research on this specific molecule, we will leverage established knowledge of the broader isoquinoline and quinoline pharmacophores to propose hypothesized mechanisms and detail the experimental workflows required for their validation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The isoquinoline core is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. In oncology, isoquinoline derivatives have demonstrated significant potential, often acting through the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[1] The addition of various substituents to the isoquinoline ring system allows for the fine-tuning of their biological effects.

This compound is a specific derivative that remains largely under-investigated within this promising class of compounds.[1] Its chemical structure, featuring a chlorine atom at position 8 and an amine group at position 3, suggests the potential for unique interactions with biological targets. The electron-withdrawing nature of the chlorine atom and the nucleophilic properties of the amine group may influence the molecule's reactivity and binding affinity.[2] This guide outlines a systematic approach to unraveling its mechanism of action in cancer cells.

Hypothesized Mechanisms of Action

Based on the known anticancer activities of related quinoline and isoquinoline derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses will form the basis of our experimental investigations.

-

Inhibition of Protein Kinases: Many isoquinoline-containing compounds function as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and RAS/MAPK pathways.[3][4][5] The amine substituent at the 3-position could facilitate hydrogen bonding within the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This could be a downstream effect of kinase inhibition or DNA damage.[2]

-

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives exert their anticancer effects by inducing oxidative stress, leading to cellular damage and apoptosis.[2]

-

DNA Damage and Repair Inhibition: The isoquinoline scaffold is known to be present in compounds that interfere with DNA replication and repair mechanisms, potentially through the inhibition of enzymes like topoisomerase.[1]

-

Modulation of Metal Homeostasis: The 8-hydroxyquinoline scaffold, structurally related to our compound of interest, is known to chelate metal ions, which can disrupt the function of metalloenzymes crucial for cancer cell proliferation.[6][7] While this compound lacks the hydroxyl group for classical chelation, the nitrogen atoms in the isoquinoline ring and the exocyclic amine could still participate in metal coordination.

Proposed Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is essential to systematically test our hypotheses and build a comprehensive understanding of this compound's mechanism of action.

Initial In Vitro Cytotoxicity and Target Identification

The first step is to confirm the anticancer activity of this compound and gain initial insights into its potential targets.

Experimental Protocol: Cell Viability Assays

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-tumorigenic cell line to assess selectivity.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to treat the cells with a range of concentrations.

-

Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the prepared concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Use a suitable cell viability assay, such as the MTS or MTT assay, to determine the percentage of viable cells relative to a vehicle-treated control.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

| HCT116 | Colon | Hypothetical Value |

| K562 | Leukemia | Hypothetical Value |

| NIH3T3 | Non-tumorigenic | Hypothetical Value |

Experimental Protocol: Kinase Inhibition Profiling

-

Assay Platform: Utilize a commercial kinase profiling service or an in-house platform to screen this compound against a large panel of recombinant kinases.

-

Compound Concentration: Perform the initial screen at a fixed concentration (e.g., 10 µM) to identify potential hits.

-

Hit Validation: For any kinases showing significant inhibition, perform dose-response assays to determine the IC50 value and confirm the inhibitory activity.

Cellular Mechanism of Action Studies

Once the cytotoxic activity is confirmed, the next step is to investigate the cellular consequences of treatment with this compound.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Experimental Protocol: Apoptosis Assays

-

Annexin V/PI Staining: Treat cells as described for cell cycle analysis. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use a luminometric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3/7) in treated cells.

Experimental Protocol: Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).

-

Probe Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA.

-

Analysis: Measure the fluorescence intensity using a plate reader or flow cytometer to quantify the levels of intracellular ROS.

Signaling Pathway Analysis

The final step is to pinpoint the specific signaling pathways modulated by this compound.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound for various time points and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK, PARP, cleaved caspase-3).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

Mandatory Visualization: Hypothesized Signaling Pathway

Caption: Hypothesized targeting of the PI3K/Akt/mTOR and RAS/MAPK pathways by this compound.

Data Interpretation and Future Directions

The collective data from these experiments will allow for the construction of a comprehensive model for the mechanism of action of this compound.

-

Potent cytotoxicity with a specific kinase inhibition profile would suggest a target-driven mechanism. The cellular effects (e.g., cell cycle arrest at a specific phase, induction of apoptosis) should correlate with the known functions of the inhibited kinase(s).

-

Broad cytotoxicity with no clear kinase targets might point towards a more general mechanism, such as the induction of oxidative stress or DNA damage.

-

Discrepancies between biochemical and cellular activity could indicate that the compound is acting as a pro-drug or that its effects are mediated by off-target activities.

Future work should focus on validating the identified primary target(s) through techniques such as cellular thermal shift assays (CETSA) or genetic knockdown/knockout experiments. Furthermore, in vivo studies in animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and toxicity profile.

References

- BenchChem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.

-

Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4357–4374. [Link]

- Vulcanchem. 3-Chloroisoquinolin-6-amine.

-

Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 45–49. [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 14(1), 5. [Link]

- Kornienko, A., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-59.

-

Karakas, D., et al. (2015). 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition. PLoS ONE, 10(8), e0135962. [Link]

-

Lui, V. W. Y., et al. (2014). Targeting RTK Signaling Pathways in Cancer. Cancers, 6(4), 2014–2049. [Link]

-

Wang, L., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 182. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Convergence of Scaffold and Halogen

An In-Depth Technical Guide to the Biological Activity of Halogenated Aminoisoquinolines

In the landscape of medicinal chemistry, the isoquinoline ring system stands as a "privileged scaffold," a structural motif frequently found in both natural alkaloids and clinically successful pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional framework for orienting functional groups toward biological targets. This guide delves into a specific, highly potent subclass: halogenated aminoisoquinolines. The deliberate introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a cornerstone of modern drug design, used to modulate a molecule's physicochemical properties and enhance its biological activity.[3][4] By strategically placing halogens on the aminoisoquinoline core, researchers can fine-tune lipophilicity, block metabolic degradation, and introduce specific, potent interactions such as halogen bonding, ultimately leading to compounds with improved efficacy and selectivity.[5][6][7] This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers in drug development.

The Aminoisoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline framework is a key component in numerous therapeutic agents across a wide range of diseases, including cancer, nervous system disorders, and infections.[2] The addition of an amino group provides a critical handle for further chemical modification and, more importantly, a key interaction point (typically a hydrogen bond donor) for binding to biological targets like enzyme active sites. This combination of a rigid scaffold and a versatile interaction group makes the aminoisoquinoline a powerful starting point for inhibitor design.

The Impact of Halogenation: More Than Just a Bulky Group

The introduction of halogens is a strategic decision in drug design, driven by the unique properties of each halogen atom. Understanding the causality behind this choice is critical for rational inhibitor design.

-

Fluorine: Due to its small size and high electronegativity, fluorine can alter the pKa of nearby functional groups and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]

-

Chlorine & Bromine: These larger halogens increase the bulk and lipophilicity of a molecule, which can improve membrane permeability.[7] Crucially, they are effective halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen and a Lewis base (like a backbone carbonyl oxygen in a protein), which can significantly increase binding affinity and selectivity.[5]

-

Iodine: The largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds.[8]

The strategic placement of these atoms can therefore steer a molecule towards a desired target and improve its overall drug-like properties.

Key Biological Activities and Therapeutic Targets

Halogenated aminoisoquinolines have demonstrated potent activity against several important classes of biological targets, primarily as enzyme inhibitors.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many cancers.[9] Halogenated aminoisoquinolines have emerged as potent inhibitors of several key kinases.

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold, a close relative of aminoisoquinolines, is a well-established EGFR inhibitor pharmacophore.[10] Studies have shown that halogen substitution on the anilino ring significantly impacts potency.[11] The halogen atom often occupies a hydrophobic pocket in the ATP-binding site, and its electronic properties can modulate the overall binding affinity.[10][11]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Certain isoquinoline compounds have been identified as potent HPK1 inhibitors, with the goal of enhancing the body's immune response against tumors.[12]

-

Protein Kinase N3 (PKN3): This kinase is implicated in cancer cell invasion and metastasis. A library of 4-anilinoquinolines led to the identification of a 7-iodo derivative as a potent cellular inhibitor of PKN3, demonstrating the power of halogenation in achieving high-potency inhibitors.[13]

Anticancer and Cytotoxic Activity

Beyond specific kinase targets, halogenated amino-scaffolds exhibit broad cytotoxic effects against various cancer cell lines. For example, derivatives of 4-aminoquinolines have shown significant growth inhibition against human breast tumor cell lines like MCF7 and MDA-MB468.[14] The mechanism often involves the induction of apoptosis or cell cycle arrest, frequently stemming from the inhibition of critical signaling pathways controlled by kinases.

Dopaminergic Receptor Modulation

The versatility of the halogenated aminoisoquinoline scaffold extends to the central nervous system. Two series of halogenated 1-benzyl-tetrahydroisoquinolines displayed high affinity for D1-like and/or D2-like dopamine receptors.[15] This finding highlights that the placement of halogens on the benzyl ring is a critical factor in modulating affinity for these neurological targets, opening avenues for the development of treatments for neuropsychiatric disorders.[15]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The analysis of SAR is what transforms raw screening data into actionable intelligence for designing better drugs.[3][10] For halogenated aminoisoquinolines, several key principles have emerged.

-

Position of the Halogen: The location of the halogen is paramount. For kinase inhibitors, specific positions on an aniline ring (if present) or the isoquinoline core can lead to productive interactions within the ATP binding site, while substitution at other positions may be detrimental.[11][15]

-

Nature of the Halogen: The choice of halogen matters. A bromine or chlorine atom might be optimal for forming a halogen bond with a backbone carbonyl, whereas a fluorine might be preferred to block metabolism at a specific site without adding significant bulk.[5][11]

-

Hydroxyl Groups: The presence of a hydroxyl group in addition to a halogen on a phenyl ring appears to be a common structural requirement for the inhibition of certain enzymes, such as iodotyrosine deiodinase.[16] This suggests a synergistic effect where the hydroxyl group may act as a hydrogen bond donor while the halogen provides additional anchoring interactions.

Quantitative SAR Data

The following table summarizes representative data for related quinoline/isoquinoline scaffolds, illustrating the impact of structural modifications on biological activity.

| Compound Class | Target/Cell Line | Key Structural Features | Activity Metric (GI₅₀/IC₅₀) | Reference |

| 4-Aminoquinoline | MDA-MB468 Breast Cancer | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 - 8.73 µM | [14] |

| 4-Anilinoquinoline | PKN3 Kinase | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 µM | [13] |

| Halogenated Phenolics | Iodotyrosine Deiodinase | Varies (e.g., Triclosan, Hydroxylated PBDEs) | Potent Inhibition at 100 µM | [16] |

Table 1: Representative biological activity data for halogenated quinoline and isoquinoline derivatives.

SAR Workflow Diagram

The process of optimizing a lead compound through SAR is iterative and systematic. The following diagram illustrates this workflow, which is fundamental to medicinal chemistry campaigns.

Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.

Experimental Protocols: From Synthesis to Biological Validation

A core tenet of trustworthy science is reproducible methodology. The following protocols are detailed, self-validating frameworks for the synthesis and evaluation of halogenated aminoisoquinolines.

Protocol 1: Representative Synthesis of a 1-Amino-4-bromoisoquinoline

This protocol describes a plausible, multi-step synthesis adapted from common methodologies for constructing isoquinoline cores.[17][18]

Objective: To synthesize a halogenated aminoisoquinoline scaffold for biological screening.

Methodology:

-

Step 1: Bischler-Napieralski Cyclization:

-

To a solution of a suitable phenethylamine (1.0 eq) in acetonitrile, add a halogenated benzoyl chloride (e.g., 2-bromobenzoyl chloride, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Add phosphorus oxychloride (3.0 eq) and heat the reaction to 80 °C for 12 hours.

-

Causality: This classic reaction forms the dihydroisoquinoline core. The halogen is pre-installed on the benzoyl chloride to ensure its inclusion in the final scaffold.

-

-

Step 2: Aromatization:

-

Cool the reaction mixture and carefully quench with ice water. Basify with aqueous NaOH to pH > 10.

-

Extract the product with dichloromethane (3x).

-

To the combined organic layers, add 10% Palladium on carbon (0.1 eq) and heat to reflux in a suitable solvent like toluene for 8 hours.

-

Causality: The Pd/C dehydrogenation step aromatizes the ring system to the thermodynamically stable isoquinoline.

-

-

Step 3: Amination:

-

The position of amination depends on the desired isomer. For a 1-aminoisoquinoline, a Chichibabin-type reaction can be employed.

-

Dissolve the halogenated isoquinoline (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add sodium amide (NaNH₂, 2.5 eq) portion-wise at 100 °C and stir for 6 hours.

-

Causality: This nucleophilic substitution reaction directly installs the key amino group onto the electron-deficient isoquinoline ring.

-

-

Step 4: Purification & Validation:

-

Cool the reaction, quench with ammonium chloride solution, and extract with ethyl acetate.

-

Purify the crude product via column chromatography on silica gel.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for a self-validating protocol, ensuring the correct molecule is tested.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the IC₅₀ value of a test compound against a target protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a 10-point, 3-fold serial dilution series in DMSO.

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of the target kinase, the appropriate peptide substrate, and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

-

-

Assay Procedure:

-

In a 384-well white assay plate, add 5 µL of kinase buffer.

-

Add 1 µL of the compound serial dilution (final DMSO concentration ≤ 1%). Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "background" control.

-

Add 2 µL of the enzyme/substrate mix and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for 60 minutes at room temperature.

-

Causality: This incubation allows the enzyme to phosphorylate the substrate. The inhibitor, if effective, will compete with ATP and reduce the amount of phosphorylation.

-

-

Detection:

-

Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader. A higher signal indicates more ATP remaining, thus higher inhibition.

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the "no inhibition" (0%) and "no enzyme" (100%) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizing the Kinase Assay Workflow

Caption: Step-by-step experimental workflow for a luminescent kinase inhibition assay.

Visualizing a Target Signaling Pathway

The diagram below shows a simplified EGFR signaling pathway, a common target for halogenated inhibitors.

Caption: Simplified EGFR signaling pathway showing inhibition by a halogenated compound.

Conclusion and Future Perspectives

Halogenated aminoisoquinolines represent a powerful and versatile class of biologically active molecules. The strategic incorporation of halogens onto this privileged scaffold allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors for a range of therapeutic targets, from protein kinases in oncology to dopamine receptors in neuroscience. The principles of structure-activity relationships, guided by an understanding of halogen bonding and metabolic effects, are crucial for the continued development of this compound class. Future research will likely focus on exploring less common halogenation patterns, developing multi-targeted agents, and further optimizing pharmacokinetic profiles to translate the potent in vitro activity of these compounds into clinically successful therapeutics.

References

- Vertex Pharmaceuticals Inc. (2018). Isoquinolines as inhibitors of hpk1.

- Castillo, R., et al. (n.d.). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives.

- Petter, R. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Kumar, A., et al. (n.d.).

- (n.d.). Results of halogenated quinolines 35-39.

- (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022.

- Zhou, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.

- El-Hossary, E. M., et al. (2015).

- El-Hossary, E. M., et al. (2015).

- Sivan, et al. (n.d.).

- Al-Hujran, T. A., et al. (2024).

- Rudenko, R. E., et al. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry.

- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.

- (n.d.). Synthesis of Isoquinoline Acids. Journal of the American Chemical Society.

- Bungay, P. M., et al. (1979).

- Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.

- (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.

- Pitre, S. P., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.

- (n.d.).

- (n.d.). Biological activities of natural halogen compounds.

- Mizukawa, H., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed.

- (n.d.).

- Butler, A., & Theisen, K. E. (2010).

- Weissensteiner, J., et al. (2022). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoquinoline synthesis [organic-chemistry.org]

- 18. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Heterocycle

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, combined with the capacity for diverse functionalization, has established it as a "privileged scaffold"—a molecular framework that is repeatedly identified in biologically active compounds across a wide range of therapeutic areas.[3][4][5] First isolated from coal tar in 1885, this seemingly simple heterocycle is the foundational core of thousands of natural alkaloids and a vast number of synthetic therapeutic agents.[2]

Isoquinoline derivatives are renowned for their remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, neuroprotective, and cardiovascular effects.[3][5][6][7] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the discovery and pivotal role of the isoquinoline core in drug discovery and development. We will delve into its natural origins, synthetic strategies, mechanisms of action, and the causality behind its enduring success, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Historical Roots and Natural Abundance: A Legacy from Nature

The story of isoquinoline is deeply rooted in natural product chemistry. Long before its formal isolation, humanity utilized isoquinoline-containing compounds in traditional medicine.[8] The vast majority of these natural products are alkaloids biosynthesized in plants from the aromatic amino acid tyrosine or phenylalanine.[1][9] The central precursor for most of these complex molecules is 1-benzylisoquinoline (BTIQ), which serves as a branching point for the biosynthesis of numerous alkaloid subtypes.[10][11]

Some of the most iconic and medicinally significant natural products are built upon this scaffold:

-

Morphine and Codeine: These archetypal opioid analgesics and antitussives are complex morphine-class isoquinoline alkaloids isolated from the opium poppy (Papaver somniferum).[1][12]

-

Papaverine: Also from the opium poppy, this benzylisoquinoline alkaloid is a potent vasodilator and antispasmodic agent.[1][2][13]

-

Berberine: A protoberberine-type alkaloid found in plants like Goldenseal (Hydrastis canadensis), it exhibits a wide range of activities, including antibacterial, anti-inflammatory, and antidiabetic effects.[14][15][16]

-

Tubocurarine: A bis-benzylisoquinoline alkaloid from the curare vine, historically used as an arrow poison and later as a clinical muscle relaxant.[1]

This natural pre-validation of the scaffold's biological relevance has provided an invaluable starting point for medicinal chemists, offering structurally diverse templates for drug design.[17]

Chemical Properties and Synthesis: Constructing the Core

The isoquinoline nucleus is a weakly basic, hygroscopic, aromatic compound.[1] The lone pair of electrons on the nitrogen atom imparts basic properties, though it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring.[8] This aromatic system is stable but can undergo electrophilic substitution and other modifications, allowing for extensive chemical elaboration.

The construction of the isoquinoline core is a fundamental task in organic synthesis. Several classical, name-reaction syntheses have become standard methodologies, each offering a different approach to ring closure and substitution patterns.

Key Synthetic Methodologies

1. Bischler-Napieralski Synthesis This is one of the most common methods, involving the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation.[14][18][19]

Experimental Protocol: Bischler-Napieralski Synthesis

-

Amide Formation: React a β-phenylethylamine derivative with an appropriate acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding N-acyl-β-phenylethylamine.

-

Cyclization: Dissolve the amide product in a suitable solvent (e.g., dry acetonitrile or toluene). Add a dehydrating agent/Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and reflux the mixture. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dehydrogenation: The resulting 3,4-dihydroisoquinoline is dissolved in a high-boiling point solvent (e.g., xylene). Add a catalyst such as 10% Palladium on carbon (Pd/C). Reflux the mixture to effect dehydrogenation to the aromatic isoquinoline.

-

Purification: After cooling and filtering the catalyst, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final isoquinoline derivative.

2. Pictet-Spengler Synthesis This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.[14][18][19] This method is particularly significant as it often proceeds under mild, physiological-like conditions and is a key step in the biosynthesis of isoquinoline alkaloids in nature.[8]

Experimental Protocol: Pictet-Spengler Synthesis

-

Condensation/Imination: Dissolve the β-arylethylamine (e.g., dopamine hydrochloride) and an aldehyde (e.g., formaldehyde) in a suitable solvent system (e.g., water/ethanol mixture).

-

Cyclization: Adjust the pH of the solution to acidic conditions (typically pH 4-6) using an acid like HCl. Stir the reaction at room temperature or with gentle heating. The reaction is self-validating as the formation of the tetrahydroisoquinoline product can be tracked via LC-MS.

-

Isolation: Once the reaction is complete, neutralize the solution and extract the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

Oxidation (Optional): To obtain the fully aromatic isoquinoline, the resulting tetrahydroisoquinoline can be oxidized using reagents like manganese dioxide (MnO₂) or Pd/C in a suitable solvent.

-

Purification: Purify the final product by recrystallization or column chromatography.

Modern Synthetic Advances

While classical methods are robust, modern synthetic chemistry has introduced more efficient, greener, and diverse routes, including palladium-catalyzed coupling and annulation reactions, microwave-assisted synthesis, and multi-component reactions that allow for rapid assembly of complex isoquinoline derivatives.[20]

Therapeutic Applications and Underlying Mechanisms of Action

The structural rigidity and versatile substitution patterns of the isoquinoline scaffold allow it to interact with a multitude of biological targets with high specificity, leading to its broad therapeutic utility.[3][4] At least 38 isoquinoline-based drugs are in clinical use or trials for a wide range of diseases.[3]

Anticancer Activity

Isoquinoline derivatives are a prominent class of anticancer agents that exert their effects through diverse mechanisms.[4][21]

-

DNA Interaction: Many isoquinoline alkaloids, particularly protoberberines, can intercalate into DNA or bind to the minor groove. This interaction can disrupt the activity of proteins involved in DNA replication and transcription, ultimately leading to cell death.[1]

-

Topoisomerase Inhibition: Compounds like the indenoisoquinoline analogues act as potent inhibitors of topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication. Inhibition leads to DNA strand breaks and apoptosis.

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, a critical process for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

-

Signaling Pathway Modulation: Isoquinolines have been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, thereby reducing cell proliferation and promoting apoptosis.[22]

Antimicrobial and Antiviral Activities

The isoquinoline scaffold is present in numerous compounds with potent activity against bacteria, fungi, parasites, and viruses.[1][6][23]

-

Antibacterial: Berberine, for example, exerts its antibacterial effect by damaging the bacterial cell membrane and inhibiting cell division.

-

Antiviral: Isoquinoline alkaloids can interfere with multiple stages of the viral life cycle.[24] Mechanisms include inhibiting viral entry, disrupting viral DNA or RNA synthesis, and blocking crucial viral enzymes like reverse transcriptase.[16] The anti-HIV drug Nelfinavir contains a tetrahydroisoquinoline moiety.[1]

Neuropharmacology

This is a domain where isoquinoline alkaloids have had a historic and profound impact.

-

Analgesia: Morphine and its derivatives are potent agonists of μ-opioid receptors in the central nervous system, providing powerful pain relief.

-

Parkinson's Disease: Apomorphine is a dopamine agonist used to treat motor fluctuations in advanced Parkinson's disease.[1][12] Conversely, certain endogenous tetrahydroisoquinoline derivatives have been investigated as potential neurotoxins that could contribute to the pathology of Parkinson's disease, highlighting the dual nature of this scaffold.[2]

-

Neuroprotection: Many isoquinoline derivatives have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1]

Cardiovascular and Other Uses

The therapeutic reach of isoquinolines extends to numerous other conditions.

-

Antihypertensive: Drugs like Quinapril and Debrisoquine are derived from tetrahydroisoquinoline and are effective in treating hypertension.[14]

-

Vasodilator: Papaverine acts as a non-specific vasodilator by inhibiting phosphodiesterase enzymes.[14]

-

Antispasmodic: Solifenacin, containing a tetrahydroisoquinoline ring, is used to treat overactive bladder.[1]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective isoquinoline-based drugs relies heavily on understanding their structure-activity relationships (SAR). The ability to modify the scaffold at various positions allows for the fine-tuning of pharmacological properties.[11] Key positions for modification include C-1, C-3, C-4, and the nitrogen atom at position 2.[5][25]

For example, in the design of anticancer agents, substitutions at the C-1 position with bulky aromatic groups can enhance DNA intercalating ability, while modifications on the nitrogen atom can influence solubility and cell permeability. The pattern of methoxy or hydroxyl groups on the fused benzene ring is also critical for receptor binding and activity in many natural alkaloids.[11]

Table 1: Exemplar SAR Data for Anticancer Isoquinoline Derivatives

| Compound ID | R¹ Substitution (at C-1) | R² Substitution (at C-7) | IC₅₀ against A549 Lung Cancer Cell Line (µM) |

| Parent | -H | -OCH₃ | 55.2 |

| IQ-1a | -Phenyl | -OCH₃ | 12.8 |

| IQ-1b | -4-Chlorophenyl | -OCH₃ | 2.5 |

| IQ-2a | -Phenyl | -OH | 9.7 |

| IQ-2b | -4-Chlorophenyl | -OH | 1.1 |

Note: Data is representative and synthesized for illustrative purposes.

This table illustrates that adding a phenyl group at C-1 (IQ-1a vs. Parent) significantly improves potency. Further substitution on that phenyl ring with an electron-withdrawing group like chlorine (IQ-1b) enhances activity even more. Additionally, converting the methoxy group at C-7 to a hydroxyl group (IQ-2 series) consistently improves anticancer activity, likely by enabling new hydrogen bonding interactions with the biological target.

Conclusion and Future Perspectives

The isoquinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. From its origins in traditional plant-based remedies to its current status as the core of numerous FDA-approved drugs, its journey is one of continuous discovery and innovation.[3][26] Its structural rigidity, synthetic tractability, and proven ability to interact with a diverse array of biological targets ensure its continued relevance.

Future research will undoubtedly focus on the synthesis of novel, highly functionalized isoquinoline derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[8][27] The application of this scaffold is also expanding beyond medicine into materials science, where isoquinoline-based polymers are being explored for creating advanced conductive and optical materials.[8] For drug development professionals, the isoquinoline core remains a rich and validated starting point for designing the next generation of therapeutics to address unmet medical needs.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Chemical Biology & Drug Design. Retrieved January 6, 2026, from [Link]

- An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2023). CoLab.

-

recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1998). General Pharmacology: The Vascular System. Retrieved January 6, 2026, from [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Sustainability. Retrieved January 6, 2026, from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules. Retrieved January 6, 2026, from [Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2018). Current Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Isoquinoline synthesis. (n.d.). Química Organica.org. Retrieved January 6, 2026, from [Link]

-

An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]

-

Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). Wisdom Library. Retrieved January 6, 2026, from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules. Retrieved January 6, 2026, from [Link]

-

Example of isoquinoline-based clinically approved drugs. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. Retrieved January 6, 2026, from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). International Journal of Molecular Sciences. Retrieved January 6, 2026, from [Link]

-

Isoquinoline alkaloid: Significance and symbolism. (2024). Wisdom Library. Retrieved January 6, 2026, from [Link]

-

The Protective Efficacy of Total Alkaloids from Nelumbinis Plumula on Irradiation-Induced Oxidative Stress Damage in Human Umbilical Vein Endothelial Cells. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2022). ScienceDirect. Retrieved January 6, 2026, from [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. Retrieved January 6, 2026, from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. Retrieved January 6, 2026, from [Link]

-

Natural product derived privileged scaffolds in drug discovery. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 13. zenodo.org [zenodo.org]

- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 15. Isoquinoline alkaloid: Significance and symbolism [wisdomlib.org]

- 16. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 19. Isoquinoline synthesis [quimicaorganica.org]

- 20. Isoquinoline synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

- 24. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloroisoquinolin-3-amine: A Technical Prospectus and Research Guide for Drug Discovery

Executive Summary

8-Chloroisoquinolin-3-amine emerges from a chemical family of halogenated aminoisoquinolines that has garnered significant interest within medicinal chemistry. While direct pharmacological data for this specific isomer remains limited in publicly accessible literature, the established biological activities of its structural relatives present a compelling case for its investigation as a novel scaffold in drug discovery. This guide synthesizes the known chemical properties of this compound, extrapolates its potential pharmacological profile based on isomeric analogues, and proposes a structured, multi-tiered research framework to systematically elucidate its mechanism of action, target engagement, and therapeutic potential. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this compound.

Introduction: The Isoquinoline Scaffold and the Imperative for Novel Chemical Matter

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of halogen and amine functionalities, as seen in the chloroisoquinolin-amine series, significantly modulates the electronic and steric properties of the molecule, offering a rich vector for tuning target specificity and pharmacokinetic profiles.

While isomers such as 3-chloroisoquinolin-6-amine and 3-chloroisoquinolin-7-amine have been investigated as building blocks for kinase inhibitors and other therapeutic agents, this compound remains a largely unexplored entity.[1][2] This lack of data represents a clear opportunity for the discovery of novel intellectual property and potentially first-in-class therapeutics. This guide provides a roadmap for unlocking that potential.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of a compound's physical and chemical characteristics is paramount for any drug discovery program. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1184843-26-2 | BLD Pharm[3] |

| Molecular Formula | C₉H₇ClN₂ | BLD Pharm[3] |

| Molecular Weight | 178.62 g/mol | BLD Pharm[3] |

| SMILES | NC1=CC2=C(C=N1)C(Cl)=CC=C2 | BLD Pharm[3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | BLD Pharm[3] |

The reactivity of the chloroisoquinoline scaffold is typically governed by the interplay between the chlorine and amine substituents.[1] The chlorine atom at the 8-position may be susceptible to nucleophilic aromatic substitution or serve as a handle for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]

Postulated Pharmacological Profile: An Extrapolation from Isomeric Analogues

The most prominent application of chloroisoquinolin-amine isomers is in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The isoquinoline scaffold can mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.

Given this precedent, a primary hypothesis is that this compound possesses kinase inhibitory activity. The specific kinase targets are likely to differ from its isomers due to the unique spatial arrangement of the chloro and amino groups, which will dictate the binding interactions within the ATP pocket.

Diagram: Postulated Mechanism of Action - Kinase Inhibition

Caption: Postulated kinase inhibition pathway for this compound.

Proposed Research Workflow: A Phased Approach to Pharmacological Characterization

A systematic and tiered approach is essential to efficiently profile this compound. The following workflow outlines a logical progression from broad screening to specific mechanistic studies.

Diagram: Experimental Workflow for Pharmacological Profiling

Caption: A phased experimental workflow for characterizing this compound.

Step-by-Step Methodologies

Phase 1: Broad Profiling & Target Identification

-

Objective: To identify initial biological activity and potential molecular targets.

-

Protocol 1: Anti-Proliferative Phenotypic Screening

-

Cell Lines: A panel of well-characterized cancer cell lines (e.g., NCI-60 panel).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using a standard assay (e.g., CellTiter-Glo®, resazurin).

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Causality: A potent anti-proliferative effect across multiple cell lines would suggest a mechanism targeting a common and critical cellular process, such as cell cycle progression or signaling, strengthening the kinase inhibitor hypothesis.

-

-

Protocol 2: Broad Kinase Panel Screening

-

Platform: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers screening against a large panel of human kinases.

-

Methodology:

-

Submit the compound for screening at a single, high concentration (e.g., 10 µM).

-

The assay measures the percent inhibition of kinase activity compared to a control.

-

-

Causality: This is a direct and unbiased approach to identify potential kinase targets. Hits (e.g., >90% inhibition) from this screen will be the primary focus of Phase 2.

-

Phase 2: Hit Confirmation & Potency Determination

-

Objective: To confirm the hits from Phase 1 and quantify the compound's potency.

-

Protocol 1: IC50 Determination

-

Methodology:

-

For each confirmed kinase hit, perform a dose-response assay using a 10-point, 3-fold serial dilution of the compound.

-

Measure kinase activity at each concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Causality: The IC50 provides a quantitative measure of potency, which is critical for SAR and for prioritizing the most promising targets.

-

Future Directions and Conclusion

The journey to elucidate the pharmacological profile of this compound is just beginning. The proposed workflow provides a robust framework for a thorough investigation. Should initial results prove promising, subsequent studies would involve extensive medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox profiling, and ultimately, efficacy testing in relevant in vivo disease models.

References

8-Chloroisoquinolin-3-amine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to their optimized three-dimensional arrangement of atoms, which allows for favorable interactions with a variety of protein active sites. The isoquinoline core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, forming the basis of numerous natural products and synthetic drugs. This guide delves into the potential of a specific, underexplored derivative: 8-chloroisoquinolin-3-amine . By examining its chemical properties, proposing a robust synthetic strategy, and exploring its likely biological applications based on data from closely related analogs, we will build a compelling case for its consideration as a privileged structure in modern drug discovery, particularly in the realm of oncology.

Physicochemical Properties of the Core

A thorough understanding of a molecule's physical and chemical characteristics is foundational to its application in drug design. For this compound, these properties dictate its solubility, reactivity, and potential for forming key interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1184843-26-2 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Reactivity | The 3-amino group serves as a key nucleophilic handle for derivatization, while the 8-chloro group influences the electronic properties of the aromatic system and can be a site for cross-coupling reactions. | Inferred from related structures |

Synthetic Strategy: A Plausible Route to the Core

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of Isoquinoline

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add isoquinoline.

-

Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH solution) to precipitate the nitroisoquinoline isomers.

-

Filter the precipitate, wash with water, and dry.

-

Separate the 5-nitro and 8-nitro isomers using column chromatography.

Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline

-

Suspend 8-nitroisoquinoline in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base to precipitate the 8-aminoisoquinoline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Sandmeyer Reaction to Yield 8-Chloroisoquinoline

-

Dissolve 8-aminoisoquinoline in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the 8-chloroisoquinoline with an organic solvent, wash, dry, and purify by column chromatography.

Step 4: Nitration of 8-Chloroisoquinoline

-

Following a similar procedure to Step 1, nitrate 8-chloroisoquinoline to introduce a nitro group, likely at the 3-position. Separation of any isomers may be required.

Step 5: Reduction of 8-Chloro-3-nitroisoquinoline

-